molecular formula C18H16N2O2 B5870693 2-naphthalen-1-yloxy-N-(pyridin-3-ylmethyl)acetamide

2-naphthalen-1-yloxy-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B5870693
M. Wt: 292.3 g/mol
InChI Key: ZXMKAYCDCZYKPX-UHFFFAOYSA-N
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Description

2-naphthalen-1-yloxy-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring and a pyridine moiety connected through an acetamide linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name

2-naphthalen-1-yloxy-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-18(20-12-14-5-4-10-19-11-14)13-22-17-9-3-7-15-6-1-2-8-16(15)17/h1-11H,12-13H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMKAYCDCZYKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthalen-1-yloxy-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:

    Formation of Naphthalen-1-yloxy Acetate: The initial step involves the reaction of naphthol with acetic anhydride in the presence of a base such as pyridine to form naphthalen-1-yloxy acetate.

    Amidation Reaction: The naphthalen-1-yloxy acetate is then reacted with pyridin-3-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

The reaction conditions typically involve moderate temperatures (around 60-80°C) and inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-naphthalen-1-yloxy-N-(pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

2-naphthalen-1-yloxy-N-(pyridin-3-ylmethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Pharmacology: It is used in the development of new drugs targeting cancer, inflammation, and infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-naphthalen-1-yloxy-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the biological pathway involved. For example, it may inhibit the activity of a kinase enzyme, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit comparable biological activities.

    Naphthalen-1-yloxy Acetamides: These compounds have a similar naphthalene ring structure and are studied for their pharmacological properties.

Uniqueness

2-naphthalen-1-yloxy-N-(pyridin-3-ylmethyl)acetamide is unique due to the combination of both naphthalene and pyridine moieties, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research, making it a valuable compound for further study.

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